REACTION_SMILES
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[BH4-:1].[CH3:18][CH2:19][O:20][CH2:21][CH3:22].[CH3:23][CH2:24][OH:25].[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31].[Cl-:16].[Cl:3][c:4]1[c:5]([C:11](=[O:12])[CH:13]2[CH2:14][CH2:15]2)[cH:6][cH:7][c:8]([CH3:10])[cH:9]1.[NH4+:17].[Na+:2]>>[Cl:3][c:4]1[c:5]([CH:11]([OH:12])[CH:13]2[CH2:14][CH2:15]2)[cH:6][cH:7][c:8]([CH3:10])[cH:9]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cc1ccc(C(=O)C2CC2)c(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(C(O)C2CC2)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |